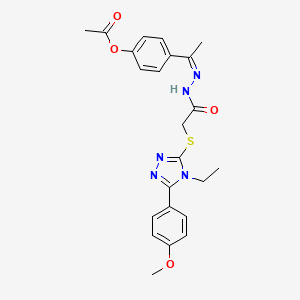![molecular formula C8H7IN2 B11771337 4-Iodo-2-methyl-1H-benzo[d]imidazole](/img/structure/B11771337.png)
4-Iodo-2-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the fourth position and a methyl group at the second position on the benzimidazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-Iodo-2-methyl-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the one-pot metal and acid-free synthesis using internal alkynes and iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
4-Iodo-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form deiodinated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-2-methyl-1H-benzo[d]imidazole.
Scientific Research Applications
4-Iodo-2-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential applications in the study of enzyme inhibitors and receptor modulators. Its structure allows for interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methyl-1H-benzo[d]imidazole is not fully understood, but it is believed to interact with molecular targets through its imidazole ring and iodine substituent. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. It may also inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
Comparison with Similar Compounds
4-Iodo-2-methyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
4-Iodo-1H-imidazole: Lacks the methyl group at the second position, which may affect its reactivity and biological activity.
2-Methyl-1H-benzo[d]imidazole: Lacks the iodine substituent, which may reduce its ability to participate in certain reactions and interactions.
4-Iodo-1H-benzo[d]imidazole: Lacks the methyl group, which may influence its chemical properties and applications.
The presence of both the iodine and methyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
4-iodo-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7IN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) |
InChI Key |
IJLUETNJDZDWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11771287.png)


![4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11771307.png)



![(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)
